molecular formula C4H9ClN2O2 B13500182 (5R)-5-amino-1,3-oxazinan-2-one hydrochloride

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride

Cat. No.: B13500182
M. Wt: 152.58 g/mol
InChI Key: AZSJHZVBBDZOCP-AENDTGMFSA-N
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Description

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an oxazinanone ring with an amino group at the 5th position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride typically involves the cyclization of appropriate amino alcohols. One common method includes the reaction of 1,3-diamino-2-propanol with phosgene or its derivatives under controlled conditions to form the oxazinanone ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method not only improves efficiency but also ensures the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, primary and secondary amines, and various substituted oxazinanones

Scientific Research Applications

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of novel drugs targeting specific pathways.

    Industry: The compound is used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of (5R)-5-amino-1,3-oxazinan-2-one hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, thereby inhibiting or modulating their activity. This interaction can affect various biochemical pathways, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    (1R,2R,5R)-5-amino-2-methylcyclohexanol hydrochloride: This compound has a similar amino group but differs in its ring structure.

    5-amino-pyrazoles: These compounds share the amino functionality but have a different heterocyclic core.

Uniqueness

(5R)-5-amino-1,3-oxazinan-2-one hydrochloride is unique due to its specific ring structure and the position of the amino group

Properties

Molecular Formula

C4H9ClN2O2

Molecular Weight

152.58 g/mol

IUPAC Name

(5R)-5-amino-1,3-oxazinan-2-one;hydrochloride

InChI

InChI=1S/C4H8N2O2.ClH/c5-3-1-6-4(7)8-2-3;/h3H,1-2,5H2,(H,6,7);1H/t3-;/m1./s1

InChI Key

AZSJHZVBBDZOCP-AENDTGMFSA-N

Isomeric SMILES

C1[C@H](COC(=O)N1)N.Cl

Canonical SMILES

C1C(COC(=O)N1)N.Cl

Origin of Product

United States

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